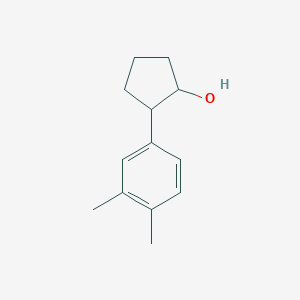
trans-2-(3,4-Dimethylphenyl)cyclopentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-(3,4-Dimethylphenyl)cyclopentanol: is an organic compound with the molecular formula C13H18O It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 3,4-dimethylphenyl group in the trans configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3,4-Dimethylphenyl)cyclopentanol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with cyclopentanone. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually using a solvent like diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl group of cyclopentanone, followed by hydrolysis to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-2-(3,4-Dimethylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclopentane derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: SOCl2 in pyridine, PBr3 in ether.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentanol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2-(3,4-Dimethylphenyl)cyclopentanol is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of cyclopentanol derivatives on various biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: While specific medical applications are not well-documented, cyclopentanol derivatives have potential therapeutic properties. Research may focus on their use as pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of trans-2-(3,4-Dimethylphenyl)cyclopentanol involves its interaction with molecular targets through its hydroxyl group and aromatic ring. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
- trans-2-(4-Ethylphenyl)cyclopentanol
- trans-2-(4-Dimethylaminophenyl)cyclopentanol
Comparison:
- trans-2-(4-Ethylphenyl)cyclopentanol: This compound has an ethyl group instead of the dimethyl groups on the phenyl ring. The presence of the ethyl group may influence its reactivity and interactions with other molecules.
- trans-2-(4-Dimethylaminophenyl)cyclopentanol: This compound contains a dimethylamino group, which can significantly alter its electronic properties and reactivity compared to trans-2-(3,4-Dimethylphenyl)cyclopentanol.
Uniqueness: this compound is unique due to the presence of two methyl groups on the phenyl ring, which can affect its steric and electronic properties
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
2-(3,4-dimethylphenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C13H18O/c1-9-6-7-11(8-10(9)2)12-4-3-5-13(12)14/h6-8,12-14H,3-5H2,1-2H3 |
InChI-Schlüssel |
ZDCWRKGLSINLMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCC2O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





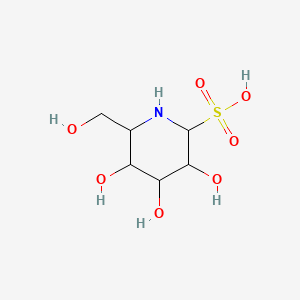

![2-[[2-[[(3,5-dimethylphenyl)-oxomethyl]-methylamino]-1-oxo-3-(4-phenylphenyl)propyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B13402553.png)
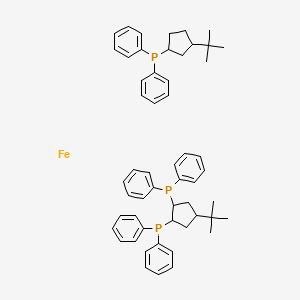

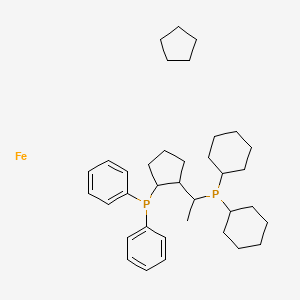
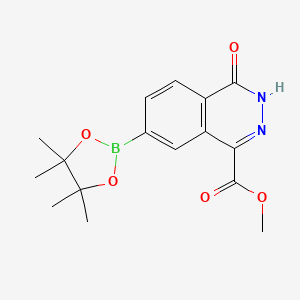
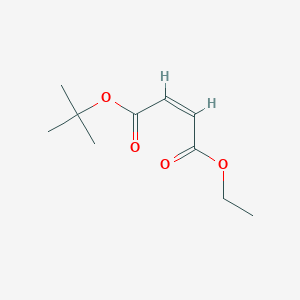

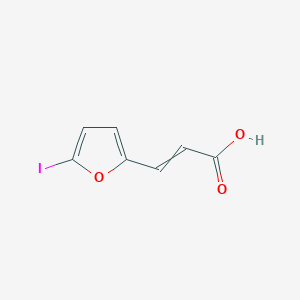
![sodium;3-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butyl sulfate](/img/structure/B13402611.png)
